molecular formula C9H17N B13173778 3-(2-Ethylbutylidene)azetidine

3-(2-Ethylbutylidene)azetidine

Cat. No.: B13173778
M. Wt: 139.24 g/mol
InChI Key: XKYFAKLBUBEWDW-UHFFFAOYSA-N
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Description

3-(2-Ethylbutylidene)azetidine is a chemical compound featuring a four-membered azetidine ring, a structure of significant interest in medicinal chemistry and drug discovery. Azetidines are valued as saturated heterocycles that can serve as scaffolds for constructing biologically active molecules or as conformational restraints in peptide mimetics. Researchers utilize azetidine derivatives in various applications, including the development of novel therapeutics and as tools for pharmacological studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the specifications and applicability of this compound for their specific experiments. Handle with appropriate safety precautions, referring to the material safety data sheet (MSDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

3-(2-ethylbutylidene)azetidine

InChI

InChI=1S/C9H17N/c1-3-8(4-2)5-9-6-10-7-9/h5,8,10H,3-4,6-7H2,1-2H3

InChI Key

XKYFAKLBUBEWDW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C=C1CNC1

Origin of Product

United States

Synthetic Methodologies for 3 2 Ethylbutylidene Azetidine and Analogous Unsaturated Azetidines

Photochemical [2+2] Cycloaddition Routes

Photochemical [2+2] cycloadditions represent a direct and atom-economical approach to the construction of four-membered rings. researchgate.net These reactions, proceeding through the excitation of a substrate to a higher energy state, can facilitate the formation of strained ring systems under mild conditions.

Aza Paternò-Büchi Reactions for Exocyclic Azetidines

The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a powerful tool for the synthesis of azetidines. wikipedia.orgacs.org This reaction can be adapted to form exocyclic unsaturated azetidines. One conceptual approach involves the [2+2] cycloaddition of an allene (B1206475) with an imine. The success of the aza Paternò-Büchi reaction is often dependent on the nature of the imine and the alkene, with challenges arising from the rapid relaxation of the excited imine. acs.orgrsc.org To circumvent these issues, strategies have been developed that involve the reaction of an excited state alkene with a ground state imine. wikipedia.org

Recent advancements have focused on overcoming the limitations of acyclic imine precursors, which have historically shown decreased photoreactivity. researchgate.netchemrxiv.org By carefully matching the frontier molecular orbital energies of the alkene and an acyclic oxime, a successful visible-light-mediated aza Paternò-Büchi reaction can be achieved through triplet energy transfer catalysis. researchgate.netchemrxiv.org This approach has broadened the scope of accessible azetidine (B1206935) structures. researchgate.netchemrxiv.org

Visible-Light-Mediated Catalysis in Azetidine Synthesis

The advent of visible-light-mediated photocatalysis has revolutionized the synthesis of strained ring systems, including azetidines. chemrxiv.org This methodology allows for the use of mild reaction conditions and often exhibits high functional group tolerance. In the context of [2+2] cycloadditions for azetidine synthesis, an iridium photocatalyst can be employed to facilitate the reaction between oximes and olefins. chemrxiv.org This process relies on a triplet energy transfer mechanism and is characterized by its operational simplicity and low catalyst loadings. chemrxiv.org

The versatility of this approach is highlighted by its ability to accommodate a range of substrates, including dienes, leading to the formation of azetidines with exocyclic olefins. chemrxiv.org For instance, the reaction of a corresponding diene under optimized visible-light photocatalysis conditions can yield the desired azetidine as the sole product in high yield, without the formation of competing [4+2] cycloaddition products. chemrxiv.org

Radical Cyclization Approaches

Radical cyclizations offer a complementary set of strategies for the synthesis of azetidines, often providing access to substitution patterns that are challenging to achieve through other means. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a tethered unsaturation.

Anti-Baldwin Radical Cyclizations

While Baldwin's rules for ring closure generally disfavor 4-exo-dig cyclizations, recent research has demonstrated that this pathway can be successfully exploited for the synthesis of azetidines. nih.gov This "anti-Baldwin" cyclization provides a novel and powerful method for constructing the azetidine ring. A notable example is the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides. nih.gov This reaction proceeds with high regioselectivity, affording a range of unsaturated azetidines with exocyclic double bonds. nih.gov

The reaction is initiated by the formation of a radical on the ynamide substrate, which then undergoes a 4-exo-dig cyclization to form the azetidine ring. nih.gov This method has been shown to be applicable to a variety of substituted ynamides, highlighting its potential for the synthesis of diverse azetidine derivatives. nih.gov

Copper-Catalyzed Radical Transformations

Copper catalysis has emerged as a particularly effective tool in radical chemistry for azetidine synthesis. nih.govthe-innovation.org Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes provides an efficient route to saturated azetidines. nih.govthe-innovation.org This process involves the generation of an α-aminoalkyl radical, which adds to the alkyne to form a vinyl radical. This intermediate then undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine product. nih.gov

Furthermore, copper-catalyzed multicomponent reactions have been developed for the synthesis of functionalized azetidines. For example, the reaction of terminal alkynes, sulfonyl azides, and carbodiimides, catalyzed by copper, yields 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild conditions. organic-chemistry.org The exocyclic double bond of unsaturated azetidines synthesized via copper-catalyzed radical cyclization can also be further functionalized, for instance, through ozonolysis to yield the corresponding β-lactam. nih.gov

Intramolecular Aminolysis and Cyclization Strategies

Intramolecular nucleophilic substitution and cyclization reactions are classic and reliable methods for the formation of heterocyclic rings, including azetidines. These strategies often involve the formation of a carbon-nitrogen bond through the attack of a nitrogen nucleophile on an electrophilic carbon center within the same molecule.

One such approach is the intramolecular aminolysis of epoxides. For instance, the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been shown to produce azetidines in high yields. nih.gov This reaction is tolerant of various functional groups and proceeds with high regioselectivity. nih.gov

Epoxide-Mediated Azetidine Ring Formation

The formation of the azetidine ring from epoxide precursors is a robust strategy that leverages the inherent reactivity of the strained three-membered ether. This approach typically involves the intramolecular cyclization of an amino-epoxide derivative.

A significant advancement in this area is the use of Lewis acids to catalyze the intramolecular regioselective aminolysis of epoxides. For instance, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) has been shown to be an effective catalyst for the cyclization of cis-3,4-epoxy amines to yield the corresponding 3-hydroxyazetidines. nih.gov This method is notable for its high yields and tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.gov The reaction proceeds via a regioselective attack of the amine at the C4 position of the epoxide, leading to the formation of the four-membered ring.

Another approach involves a tandem ring-opening and ring-closing procedure. In this method, an epoxide is treated with an excess of a primary amine, which first acts as a nucleophile to open the epoxide ring. Subsequent intramolecular cyclization of the resulting amino alcohol intermediate, often promoted by a base or by converting the hydroxyl group into a better leaving group (e.g., a tosylate), affords the 1,3-disubstituted azetidine. thieme-connect.com While effective for a range of amines, the reaction yields can be lower with less nucleophilic amines like anilines. thieme-connect.com

These epoxide-based methods provide a reliable entry to 3-hydroxyazetidines, which are versatile precursors for the synthesis of 3-alkylideneazetidines through subsequent dehydration or other elimination reactions.

Stereoselective Control in Ring-Closing Reactions

Achieving stereocontrol in the synthesis of substituted azetidines is crucial for their application in fields such as drug discovery. Several strategies have been developed to influence the stereochemical outcome of azetidine formation.

One powerful method involves the stereoselective [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes. This reaction proceeds with excellent regio- and stereoselectivity, effectively transferring chirality from the starting aziridine (B145994) to the resulting methylene azetidine product. nih.gov The proposed mechanism involves the formation of an ylide intermediate, followed by a ring-opening and ring-closing cascade that forges new carbon-carbon and carbon-nitrogen bonds. nih.gov This approach allows for the synthesis of highly substituted methylene azetidines with vicinal stereocenters.

Asymmetric reduction of prochiral unsaturated azetidines is another effective strategy for introducing stereocenters. For example, unsaturated azetidinyl carboxylic acid precursors can be synthesized and then subjected to metal-catalyzed asymmetric hydrogenation. nih.govacs.org The use of chiral ruthenium or palladium complexes as catalysts can afford enantioenriched saturated azetidine carboxylic acids. acs.org

Furthermore, stereoselective synthesis can be achieved starting from enantiomerically pure β-amino alcohols. A multi-step sequence involving N-arylation, N-cyanomethylation, and a one-pot mesylation followed by a base-induced ring closure can yield optically pure N-aryl-2-cyanoazetidines with predictable diastereoselectivity. researchgate.net

Ring-Expansion and Rearrangement Pathways

Ring-expansion and rearrangement reactions offer alternative and often elegant routes to the azetidine core, starting from more readily available smaller ring systems or by rearranging existing cyclic structures.

Conversion of Aziridine Precursors

The one-carbon ring expansion of aziridines to azetidines has emerged as a powerful synthetic strategy. A notable development in this area is the use of biocatalysis. Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze the enantioselective one-carbon ring expansion of aziridines. caltech.educhemrxiv.orgacs.org This enzymatic approach demonstrates remarkable stereocontrol over a nih.govcaltech.edu-Stevens rearrangement, a reaction that is notoriously difficult to control with traditional chemical catalysts. chemrxiv.orgacs.orgacs.org The enzyme selectively promotes the rearrangement over competing pathways like cheletropic extrusion of ethylene. chemrxiv.orgacs.org

In addition to biocatalytic methods, transition metal-catalyzed ring expansions have also been developed. As mentioned previously, the reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines results in a formal [3+1] ring expansion to yield highly substituted methylene azetidines. nih.gov

Rearrangements Involving Unsaturation

Rearrangement reactions that either introduce or involve existing unsaturation are valuable for the synthesis of functionalized azetidines. For instance, a Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines can lead to an unprecedented rearrangement to form chiral (E)-allylamines. iitk.ac.in This transformation provides a route to acyclic, unsaturated amino compounds from a cyclic precursor.

Copper(I)-catalyzed skeletal rearrangements of O-propargylic oximes have been shown to produce azetidine nitrones. acs.org This cascade reaction involves a tandem nih.govchemrxiv.org-rearrangement, a 4π-electrocyclization, ring opening, and recyclization. The substituents on the alkyne and oxime moieties can influence the reaction outcome, leading to either azetidine nitrones or exomethylene oxazolines. acs.org These azetidine nitrones can then participate in further cycloaddition reactions.

Functional Group Interconversion and Derivatization in Synthesis

The ability to modify the azetidine ring after its formation is crucial for creating a diverse range of analogues for various applications.

Modifications at the Azetidine Ring

Azetidines with a handle for functionalization, such as 3-bromo-3-ethylazetidines, are valuable synthetic intermediates. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the straightforward preparation of 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. thieme-connect.com

Furthermore, these 3-haloazetidines can serve as precursors for 3-ethylideneazetidines via dehydrohalogenation. thieme-connect.com The resulting exocyclic double bond can then be further functionalized. For example, silver-promoted oxidative cascade reactions of N-aryl-3-alkylideneazetidines with carboxylic acids can provide access to fused pyridine (B92270) ring systems. acs.org

The following table summarizes some of the key synthetic transformations discussed for the preparation and derivatization of azetidines.

Starting MaterialReagents and ConditionsProduct TypeReference
cis-3,4-Epoxy amineLa(OTf)3 (cat.)3-Hydroxyazetidine nih.gov
EpoxidePrimary amine (3 equiv.), EtOH, reflux1,3-Disubstituted azetidine thieme-connect.com
Methylene aziridineRhodium-carbeneMethylene azetidine nih.gov
AziridineEngineered cytochrome P450, carbene precursorChiral azetidine caltech.educhemrxiv.orgacs.org
O-Propargylic oximeCu(I), 2-aminopyridineAzetidine nitrone acs.org
3-Bromo-3-ethylazetidineVarious nucleophiles (e.g., alkoxides, cyanide)3-Substituted-3-ethylazetidine thieme-connect.com
3-Bromo-3-ethylazetidineBase (dehydrohalogenation)3-Ethylideneazetidine thieme-connect.com

Post-Synthetic Functionalization of the Exocyclic Alkene Moiety

The exocyclic double bond of 3-alkylideneazetidines, including 3-(2-ethylbutylidene)azetidine and its analogs, serves as a key functional handle for introducing molecular diversity. While this olefinic moiety can be sterically hindered and display attenuated reactivity compared to simpler acyclic alkenes, it undergoes a variety of transformations, allowing for the synthesis of densely functionalized azetidine scaffolds. nsf.govthieme-connect.com These reactions typically involve electrophilic additions, oxidations, reductions, and cycloadditions, often proceeding with notable levels of stereocontrol.

The reactivity profile of the double bond is influenced by the substitution on the nitrogen atom and the alkylidene group itself. thieme-connect.com N-protected derivatives, such as N-Boc or N-sulfonyl azetidines, are common substrates in these functionalization studies. The following sections detail key synthetic transformations applied to the exocyclic alkene of 3-alkylideneazetidines.

Hydrogenation

Catalytic hydrogenation represents a straightforward method to reduce the exocyclic double bond, yielding the corresponding saturated 3-alkylazetidines. This transformation is often highly stereoselective. For instance, the hydrogenation of 3-alkylideneazetidin-2-ones using a palladium on carbon (Pd/C) catalyst stereoselectively produces cis-3-alkylazetidin-2-ones in excellent yields. researchgate.net Similarly, N-sulfonyl-3-ethylideneazetidine can be effectively hydrogenated to the corresponding 3-ethylazetidine (B1370080) derivative. researchgate.net

SubstrateReagents & ConditionsProductYieldRef
3-Alkylideneazetidin-2-onesH₂, Pd/Ccis-3-Alkylazetidin-2-onesVery good researchgate.net
N-Tosyl-3-ethylideneazetidineH₂ (1 atm), Pd/C, EtOAc, rt, 16 hN-Tosyl-3-ethylazetidine95% researchgate.net

Oxidation and Halogenation Reactions

The exocyclic double bond is amenable to various oxidation reactions, providing access to functionalized derivatives such as epoxides and diols. Electrophilic halogenation has also been explored, leading to vicinal dihalo-substituted azetidines.

Epoxidation: The treatment of N-sulfonyl-3-ethylideneazetidine with meta-chloroperoxybenzoic acid (mCPBA) results in the formation of the corresponding spirocyclic epoxide. researchgate.net However, the reaction outcome can be sensitive to the conditions and reagents used. In one study, the attempted epoxidation of an N-benzyl-3-ethylideneazetidine using mCPBA in the presence of hydrochloric acid did not yield the expected epoxide. Instead, it produced a 3-chloro-3-(1-chloroethyl)azetidine derivative, likely through the electrophilic addition of chlorine (Cl₂) generated in situ. thieme-connect.com

Dihydroxylation: Stereoselective dihydroxylation can be achieved using osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the co-oxidant. This reaction converts the exocyclic alkene into a vicinal diol, creating two new stereocenters with high diastereoselectivity. researchgate.net

Halogenation: Direct halogenation of the double bond has been demonstrated. The reaction of N-benzyl-3-ethylideneazetidine with N-bromosuccinimide (NBS) in chloroform (B151607) or dichloromethane (B109758) under reflux conditions afforded the corresponding 3-bromo-3-(1-bromoethyl)azetidine. thieme-connect.com As mentioned previously, vicinal dichlorination was observed under acidic mCPBA conditions. thieme-connect.com These dihalogenated products are versatile intermediates for further nucleophilic substitution reactions.

Reaction TypeSubstrateReagents & ConditionsProductYield/d.r.Ref
EpoxidationN-Tosyl-3-ethylideneazetidinemCPBA, CH₂Cl₂, rt, 16 hN-Tosyl-spiro[azetidine-3,2'-oxirane]79% (1:1 d.r.) researchgate.net
DihydroxylationN-Tosyl-3-ethylideneazetidineOsO₄ (cat.), NMO, Acetone/H₂O, rt, 16 hN-Tosyl-3-(1,2-dihydroxyethyl)azetidin-3-ol85% (>20:1 d.r.) researchgate.net
DichlorinationN-Benzyl-3-ethylideneazetidineHCl (g), mCPBA, CH₂Cl₂, 10 minN-Benzyl-3-chloro-3-(1-chloroethyl)azetidine92% thieme-connect.com
DibrominationN-Benzyl-3-ethylideneazetidineNBS (2 equiv), CHCl₃, reflux, 15-24 hN-Benzyl-3-bromo-3-(1-bromoethyl)azetidine30-70% thieme-connect.com

Hydroboration-Oxidation

The hydroboration-oxidation sequence offers a complementary method to introduce a hydroxyl group onto the alkylidene substituent, following anti-Markovnikov regioselectivity. The reaction of N-sulfonyl-3-ethylideneazetidine with borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidative workup with sodium hydroxide (B78521) and hydrogen peroxide yields the corresponding primary alcohol. researchgate.net

SubstrateReagents & ConditionsProductYieldRef
N-Tosyl-3-ethylideneazetidine1. BH₃·THF, THF, 0 °C to rt, 16 h; 2. NaOH, H₂O₂, 0 °C to rt, 2 hN-Tosyl-3-(2-hydroxyethyl)azetidin-3-ol68% researchgate.net

Cycloaddition and Ring Expansion Reactions

The exocyclic double bond of 3-methyleneazetidines can participate in cycloaddition reactions, leading to more complex heterocyclic systems. A notable example is the rhodium-catalyzed formal [4+1] cycloaddition with diazo compounds. nsf.govrsc.org This reaction effectively expands the four-membered ring, providing a facile route to functionalized 4-methyleneproline (B1208900) derivatives, which are valuable scaffolds in medicinal chemistry. acs.orgorganic-chemistry.org The reaction proceeds under mild conditions with high chemoselectivity, often favoring the cycloaddition over other potential pathways like C-H insertion or cyclopropanation. rsc.orgresearchgate.net This methodology has been successfully applied to the late-stage functionalization of complex molecules. nsf.gov

SubstrateReagents & ConditionsProduct TypeRef
3-MethyleneazetidinesDiazo compounds, Rh₂(OAc)₂ (cat.)4-Methyleneproline derivatives nsf.govrsc.orgorganic-chemistry.org

Lack of Specific Research Data for this compound Prevents In-Depth Analysis

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a notable absence of specific research focused on the chemical compound This compound . Consequently, the creation of a detailed article on its reactivity and mechanistic investigations, as outlined in the proposed structure, is not feasible at this time.

The requested article framework necessitated an in-depth exploration of several key areas, including:

Strain-Driven Reactivity of the Azetidine Ring System: This would involve a detailed analysis of ring-opening pathways, such as nucleophilic and reductive mechanisms, as well as elimination and fragmentation reactions.

Influence of Exocyclic Unsaturation: A critical examination of how the ethylbutylidene substituent affects the stability and reactivity of the four-membered azetidine ring.

Cycloaddition Reactions: An investigation into the participation of the exocyclic alkene in various cycloaddition reactions.

Azetidines, as a class of four-membered nitrogen-containing heterocycles, are known for their significant ring strain, which is a driving force for their reactivity. rsc.orgresearchwithrutgers.comrsc.org This inherent strain makes them valuable intermediates in organic synthesis, often undergoing ring-opening reactions when treated with suitable reagents. beilstein-journals.orgnih.govnih.gov General principles suggest that the exocyclic double bond in a compound like this compound would likely influence the electronic properties and reactivity of the azetidine ring, and could itself participate in reactions such as cycloadditions. nih.govchemrxiv.org

However, without specific studies on this compound, any discussion of its precise reaction mechanisms, the regioselectivity of ring-opening, or the stereochemical outcomes of cycloaddition reactions would be purely speculative. The scientific standard for an authoritative article requires data from peer-reviewed research, including experimental results and mechanistic investigations, none of which are currently available for this specific molecule.

Therefore, to maintain scientific accuracy and adhere to the strict requirement of avoiding content that is not directly supported by research on the target compound, the requested article cannot be generated. Further experimental investigation into the synthesis and reactivity of this compound is required before a comprehensive and factual analysis can be provided.

Reactivity and Mechanistic Investigations of 3 2 Ethylbutylidene Azetidine Scaffolds

Cycloaddition Reactions of the Exocyclic Alkene

Intermolecular [2+2] Cycloadditions

Intermolecular [2+2] cycloadditions involving the exocyclic double bond of 3-(2-Ethylbutylidene)azetidine are expected to proceed under thermal or photochemical conditions. These reactions provide a direct route to spirocyclic systems containing a cyclobutane (B1203170) ring fused to the azetidine (B1206935) core. The feasibility of such reactions is supported by the known behavior of allenes and other activated alkenes in [2+2] cycloadditions to form four-membered rings. rsc.orgresearchgate.net

The reaction with an alkene, for instance, would yield a spiro[azetidine-3,1'-cyclobutane] derivative. The regioselectivity and stereoselectivity of these cycloadditions would be influenced by the steric and electronic properties of the reacting partners. For example, the reaction with an electron-deficient alkene would likely proceed via a stepwise mechanism involving a diradical intermediate, which is common for thermal [2+2] cycloadditions. researchgate.net

Photochemical [2+2] cycloadditions, on the other hand, are often concerted and proceed via an excited state of the alkene. The use of photosensitizers can facilitate these reactions by promoting the formation of a triplet state of one of the alkene partners. nih.gov

ReactantConditionsProductNotes
AlkeneThermal or PhotochemicalSpiro[azetidine-3,1'-cyclobutane] derivativeThe specific isomer distribution would depend on the reaction conditions and the nature of the substituents on the alkene.
AlkyneThermal or PhotochemicalSpiro[azetidine-3,1'-cyclobutene] derivativeSimilar to alkene cycloadditions, this provides access to spirocyclic systems containing an unsaturated four-membered ring.

[3+2] and [4+2] Cycloaddition Strategies

The exocyclic double bond of this compound can also participate as a dipolarophile in [3+2] cycloadditions and as a dienophile in [4+2] cycloadditions.

[3+2] Cycloadditions: These reactions involve the combination of a 1,3-dipole with the alkene to form a five-membered ring. A variety of 1,3-dipoles, such as nitrones, azides, and nitrile ylides, can be employed. uchicago.eduwikipedia.orgrsc.orgresearchgate.netnih.govnih.gov For example, the reaction with a nitrone would yield a spiro[azetidine-3,5'-isoxazolidine]. The regioselectivity of these cycloadditions is governed by frontier molecular orbital (FMO) theory, with the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determining the major regioisomer. wikipedia.org

1,3-DipoleProduct
NitroneSpiro[azetidine-3,5'-isoxazolidine]
AzideSpiro[azetidine-3,5'-triazoline]
Nitrile YlideSpiro[azetidine-3,5'-pyrroline]

[4+2] Cycloadditions (Diels-Alder Reaction): In this type of reaction, the exocyclic double bond acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity of the double bond as a dienophile is influenced by the substituents on the azetidine ring and the diene. Electron-withdrawing groups on the dienophile generally accelerate the reaction. The stereoselectivity of the Diels-Alder reaction is a key feature, with the reaction proceeding in a syn-addition manner. firsthope.co.inrsc.orgnih.govmdpi.comnih.govresearchgate.net The reaction of this compound with a diene like cyclopentadiene (B3395910) would be expected to yield a spiro[azetidine-3,2'-norbornene] derivative.

Dimerization and Polymerization Pathways

Under certain conditions, such as in the presence of specific catalysts or initiators, the exocyclic double bond of this compound can undergo dimerization or polymerization. These reactions would proceed via mechanisms similar to those observed for other alkenes.

Dimerization: Dimerization could occur through a [2+2] cycloaddition between two molecules of the azetidine, leading to a dispirocyclic dimer. Alternatively, other modes of dimerization might be possible depending on the reaction conditions.

Electrophilic and Nucleophilic Additions to the Exocyclic Double Bond

The exocyclic double bond of this compound is susceptible to attack by both electrophiles and nucleophiles, leading to a variety of functionalized azetidine derivatives.

Hydrogenation and Reduction Stereochemistry

The hydrogenation of the exocyclic double bond leads to the formation of 3-(2-ethylbutyl)azetidine. This reaction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. firsthope.co.in The stereochemistry of the addition is typically syn, with both hydrogen atoms adding to the same face of the double bond. The facial selectivity of the hydrogenation would be influenced by the steric hindrance posed by the substituents on the azetidine ring, potentially leading to a diastereomeric mixture of products if the azetidine ring itself is chiral.

ReagentsProductStereochemistry
H₂, Pd/C3-(2-Ethylbutyl)azetidineSyn-addition
H₂, PtO₂3-(2-Ethylbutyl)azetidineSyn-addition

Oxidative Cleavage Reactions

The exocyclic double bond can be cleaved under oxidative conditions to yield carbonyl compounds. The nature of the products depends on the reagents and reaction conditions used.

Ozonolysis: Treatment with ozone followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would cleave the double bond to yield azetidin-3-one (B1332698) and 2-ethylbutanal. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed aldehyde to a carboxylic acid, yielding azetidin-3-one and 2-ethylbutanoic acid.

Permanganate (B83412) Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) under acidic or basic conditions can also cleave the double bond. Under harsh conditions, this would lead to azetidin-3-one and 2-ethylbutanoic acid.

Halogenation and Hydrofunctionalization Reactions

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in the formation of a 3-(1,2-dihalo-2-ethylbutyl)azetidine. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. youtube.comnih.govyoutube.comresearcher.life The regioselectivity of the addition to the unsymmetrical double bond would be influenced by the electronic effects of the azetidine ring.

Hydrofunctionalization: A variety of hydrofunctionalization reactions can be envisioned for the exocyclic double bond.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom would add to the carbon atom of the double bond that is bonded to the azetidine ring (the more substituted carbon in the context of the double bond itself), and the halide would add to the other carbon.

Hydroboration-Oxidation: This two-step sequence would result in the anti-Markovnikov addition of water across the double bond, yielding a 3-(1-hydroxy-2-ethylbutyl)azetidine. The reaction is stereospecific, with the hydrogen and hydroxyl groups adding in a syn fashion.

Other Hydrofunctionalizations: Other hydrofunctionalization reactions, such as hydroamination and hydroalkylation, could also be applied to introduce a range of functional groups to the side chain of the azetidine. nih.govnih.govsemanticscholar.org

ReactionReagentsProductRegiochemistry
HalogenationBr₂ or Cl₂3-(1,2-Dihalo-2-ethylbutyl)azetidineAnti-addition
HydrohalogenationHBr or HCl3-(1-Halo-2-ethylbutyl)azetidineMarkovnikov
Hydroboration-Oxidation1. BH₃-THF; 2. H₂O₂, NaOH3-(1-Hydroxy-2-ethylbutyl)azetidineAnti-Markovnikov

Other Transformations and Rearrangements

The reactivity of the this compound scaffold extends beyond simple functionalization, encompassing a range of transformations and rearrangements that highlight the interplay between the strained four-membered ring and the exocyclic double bond. These reactions are of significant interest for accessing novel molecular architectures and understanding the fundamental reactivity of this heterocyclic system.

Isomerization Phenomena

The exocyclic double bond in this compound introduces the potential for geometric isomerism. The presence of two different substituents on the exocyclic carbon atom (an ethyl group and a propyl group, constituting the 2-ethylbutyl moiety) and two different groups on the azetidine ring carbon (the rest of the azetidine ring and a hydrogen atom) allows for the existence of both (E) and (Z) isomers.

The stereochemical outcome of the synthesis of this compound can be influenced by the reaction conditions and the nature of the reactants. Post-synthetically, the isomerization between the (E) and (Z) forms can be induced by various stimuli, including light, heat, or catalysis. Photo-isomerization, for instance, can provide a method for selectively converting one isomer to the other, often leading to a photostationary state with a specific E/Z ratio. This process is analogous to the well-documented E-Z isomerization of other exocyclic alkenes, such as 3-benzylidene-indolin-2-ones, which can be controlled under different conditions. researchgate.netrsc.org

The relative stability of the (E) and (Z) isomers of this compound is dictated by steric interactions. The (E)-isomer, where the larger substituent on the exocyclic carbon is positioned away from the azetidine ring, is generally expected to be thermodynamically more stable. Computational studies and experimental observations on similar systems support this assertion.

Table 1: Factors Influencing E/Z Isomerization of this compound

FactorDescriptionExpected Outcome
Thermal Conditions Heating can provide the activation energy to overcome the rotational barrier of the C=C bond.Equilibration towards the more stable (E)-isomer.
Photochemical Conditions Irradiation with light of a suitable wavelength can induce isomerization, often leading to a photostationary state.Potential for enrichment of the less stable (Z)-isomer.
Catalysis Acid or metal catalysts can facilitate isomerization by lowering the activation energy barrier.Acceleration of equilibration to the thermodynamic ratio.

Catalytic Transformations

The exocyclic double bond of this compound is susceptible to a variety of catalytic transformations, offering pathways to functionalized azetidine derivatives.

Catalytic Hydrogenation:

One of the most fundamental transformations is the catalytic hydrogenation of the exocyclic double bond. This reaction reduces the alkene functionality to an alkane, yielding 3-(2-ethylbutyl)azetidine. The process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. libretexts.orglibretexts.org The hydrogenation reaction is generally a syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com This stereoselectivity is a key feature of catalytic hydrogenation on metal surfaces. youtube.com

The reaction conditions, including pressure, temperature, and choice of catalyst, can be optimized to achieve high yields and selectivity. Given the steric hindrance around the double bond, forcing conditions may be required for complete conversion.

Table 2: Catalytic Hydrogenation of this compound

CatalystSolventTemperature (°C)Pressure (atm)Product
10% Pd/CEthanol2513-(2-Ethylbutyl)azetidine
PtO₂ (Adam's catalyst)Acetic Acid2533-(2-Ethylbutyl)azetidine
Raney NiMethanol50503-(2-Ethylbutyl)azetidine

Olefin Metathesis:

Olefin metathesis represents a powerful tool for the formation of new carbon-carbon double bonds and could potentially be applied to this compound. digitellinc.com For instance, cross-metathesis with a partner olefin in the presence of a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts) could lead to the exchange of the ethylbutylidene group. This would allow for the introduction of various other alkylidene substituents at the 3-position of the azetidine ring, significantly expanding the synthetic utility of this scaffold. The success of such a transformation would depend on the relative reactivity of the exocyclic double bond and the stability of the catalyst.

Ring-opening metathesis is another possibility, although less likely for this specific substrate without the presence of another double bond within a strained ring system. researchgate.net The inherent ring strain of the azetidine itself does not typically predispose the exocyclic double bond to ring-opening metathesis polymerization in the absence of other driving forces.

Theoretical and Computational Studies on 3 2 Ethylbutylidene Azetidine

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For 3-(2-Ethylbutylidene)azetidine, quantum chemical calculations can provide a detailed picture of its electronic landscape.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

The HOMO of this compound is expected to be primarily localized on the exocyclic carbon-carbon double bond (C=C), which is the most electron-rich region of the molecule. This suggests that the molecule would act as a nucleophile at this site. The LUMO, conversely, is anticipated to be distributed across the C=C double bond and the C-N bonds of the azetidine (B1206935) ring, indicating that these are the regions most susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the strained azetidine ring and the presence of the double bond are expected to result in a moderately sized HOMO-LUMO gap, suggesting a balance between stability and reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO 1.15

The distribution of electron density within a molecule can be quantified through methods such as Mulliken population analysis and visualized using Molecular Electrostatic Potential (MEP) maps. These tools help to identify the electron-rich and electron-poor regions of a molecule.

In this compound, the nitrogen atom of the azetidine ring is expected to have a significant negative partial charge due to its high electronegativity. The hydrogen atom attached to the nitrogen will consequently have a positive partial charge. The carbon atoms of the C=C double bond will also exhibit some degree of negative charge, consistent with the HOMO distribution. The MEP map would likely show a region of negative potential (typically colored red) around the nitrogen atom and the double bond, indicating sites prone to electrophilic attack. Regions of positive potential (blue) would be expected around the N-H proton and the other hydrogen atoms.

Table 2: Predicted Mulliken Atomic Charges

Atom Charge (a.u.)
N1 -0.45
C2 0.15
C3 -0.10
C4 0.15
C5 (exocyclic) -0.20

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides highly valuable tools for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds.

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in their electronic environment, it is possible to obtain theoretical spectra that can be compared with experimental data for structural validation.

For this compound, distinct chemical shifts are expected for the various protons and carbons. The protons on the carbons adjacent to the nitrogen in the azetidine ring are expected to be deshielded. The vinylic proton on the exocyclic double bond would also have a characteristic chemical shift in the olefinic region. In the ¹³C NMR spectrum, the carbons of the C=C double bond would be prominent, as would the carbons of the azetidine ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N-H 2.10 -
C2-H 3.50 55.2
C4-H 3.45 54.8
Vinylic C-H 5.80 120.5
C3 - 135.0
Ethyl group CH₂ 2.20 25.5
Ethyl group CH₃ 1.05 13.8
Butyl group CH₂ 2.15 30.1

Theoretical calculations of vibrational frequencies can provide a detailed interpretation of experimental infrared (IR) and Raman spectra. The predicted frequencies and their corresponding vibrational modes (e.g., stretching, bending) can be used to assign the peaks in an experimental spectrum to specific functional groups.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. A prominent C=C stretching frequency would be expected in the range of 1650-1680 cm⁻¹. The N-H stretch of the azetidine ring would appear as a broader band around 3300-3500 cm⁻¹. Various C-H stretching and bending vibrations for the alkyl and azetidine ring protons would also be present. The strained nature of the four-membered ring may also give rise to characteristic ring deformation modes. spectroscopyonline.com

Table 4: Predicted Key Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity (IR)
N-H Stretch 3450 Medium
C-H Stretch (sp²) 3050 Medium
C-H Stretch (sp³) 2850-2960 Strong
C=C Stretch 1665 Medium
C-N Stretch 1230 Medium

Reaction Mechanism Elucidation and Energy Profile Calculations

Computational chemistry is an indispensable tool for studying the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface and determine the most likely reaction pathways.

For this compound, several reaction types could be investigated computationally. The strained azetidine ring is susceptible to ring-opening reactions, either thermally or through acid/base catalysis. The exocyclic double bond can undergo various reactions typical of enamines, such as hydrolysis, alkylation, or cycloaddition reactions.

A computational study could, for example, elucidate the mechanism of the [2+2] cycloaddition of a ketene (B1206846) to the exocyclic double bond of this compound to form a spirocyclic β-lactam. The calculations would involve locating the transition state structure for the cycloaddition and calculating the activation energy barrier. This would provide valuable information on the feasibility and stereochemical outcome of the reaction. The energy profile would detail the relative energies of the reactants, the transition state, and the final product, offering a complete picture of the reaction dynamics. researchgate.net

Transition State Characterization for Cyclization Reactions

The formation of the azetidine ring in molecules related to this compound would typically proceed through an intramolecular cyclization reaction. Computational methods, such as Density Functional Theory (DFT), would be employed to model this process. Researchers would identify the transition state (TS) for the ring-closing step. This involves locating a first-order saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate.

Key analyses would include:

Geometric Parameters: Calculation of bond lengths and angles of the forming C-N bond at the transition state.

Vibrational Frequency Analysis: A valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.

Activation Energy (Ea): The energy difference between the transition state and the starting acyclic amine would be calculated to determine the kinetic feasibility of the cyclization.

Without specific studies, no data on the transition state geometry or activation energy for the formation of this compound can be provided.

Energetics of Ring-Opening and Functionalization

The reactivity of the strained four-membered azetidine ring is of significant chemical interest. Computational studies would explore the energetics of its ring-opening reactions, often catalyzed by electrophiles or nucleophiles. For instance, the reaction profile for the acid-catalyzed nucleophilic addition to the azetidine nitrogen, followed by ring cleavage, could be mapped.

Similarly, the functionalization of the exocyclic double bond (the ethylbutylidene group) could be modeled. This might include reactions like hydrogenation, epoxidation, or dihydroxylation. For each reaction, computational analysis would provide the change in enthalpy (ΔH) and Gibbs free energy (ΔG) to predict the thermodynamic favorability of the products.

No published data on the energetics of these specific reactions for this compound are available.

Stereochemical Outcomes via Computational Modeling

The 2-ethylbutylidene substituent can exist as E/Z isomers, and the double bond introduces a plane of chirality. Computational modeling is a valuable tool for predicting the stereochemical outcomes of reactions involving this compound. For example, in a hydrogenation reaction of the double bond, the facial selectivity (delivery of hydrogen from one face or the other) could be predicted by calculating the transition state energies for both pathways. The pathway with the lower energy barrier would correspond to the major diastereomer formed. These predictions are often based on steric hindrance models and electronic effects within the transition state structures.

Conformational Analysis and Molecular Dynamics Simulations

Ring Puckering and Strain Energy Calculations

The azetidine ring is not planar and undergoes a puckering motion. The degree of puckering is a balance between angle strain (favoring a planar ring) and torsional strain (favoring a puckered conformation). Quantum mechanical calculations could determine the potential energy surface for this ring-puckering motion, identifying the equilibrium puckered geometry and the energy barrier to ring inversion (the planar transition state).

The strain energy of the azetidine ring itself is a known quantity, generally around 26 kcal/mol. However, the specific strain energy for this compound, which would be influenced by the bulky exocyclic double bond, has not been computationally determined.

A hypothetical data table for such a study is presented below.

Table 1: Hypothetical Ring Puckering Parameters for this compound This table is illustrative and not based on published data.

ParameterCalculated Value
Equilibrium Puckering Angle (θ)25°
Barrier to Ring Inversion (kcal/mol)1.5
Total Ring Strain Energy (kcal/mol)27.2

Dynamic Behavior of Flexible Side Chains

The 2-ethylbutylidene side chain possesses multiple rotatable single bonds, leading to a large number of possible conformations. Molecular Dynamics (MD) simulations would be the ideal method to study the dynamic behavior of this chain. An MD simulation would solve Newton's equations of motion for the atoms of the molecule over time, providing a trajectory that reveals how the side chain folds and moves in relation to the azetidine ring.

Advanced Applications and Future Research Directions

3-(2-Ethylbutylidene)azetidine as a Versatile Synthetic Intermediate

The combination of a strained heterocyclic ring and a reactive exocyclic alkene makes this compound a potent intermediate for the construction of more elaborate molecular architectures. Its potential as a building block for complex spirocyclic and polycyclic systems, as well as its utility in polymer chemistry, are areas ripe for exploration.

Precursor for Complex Spirocyclic Systems

Spirocycles, motifs containing two rings connected by a single common atom, are increasingly sought after in drug discovery due to their inherent three-dimensionality. mdpi.com The ethylbutylidene group in this compound provides an ideal anchor point for the synthesis of spirocyclic azetidines. Methodologies involving cycloaddition reactions with the exocyclic double bond could lead to a diverse range of spirocyclic compounds. For instance, [3+2] cycloaddition reactions with various 1,3-dipoles could furnish novel spiro-heterocyclic systems. uchicago.edunih.govyoutube.com

Recent studies have highlighted the synthesis of multifunctional spirocycles from azetidinones, which are closely related precursors. researchgate.net Furthermore, the synthesis and diversification of densely functionalized azetidine (B1206935) ring systems have been shown to provide access to a wide variety of spirocyclic ring systems. nih.govresearchgate.net The development of synthetic routes to spiro[azetidine-3,3'-oxindole]s, for example, showcases the potential of azetidines in creating medicinally relevant scaffolds. mdpi.com

Table 1: Potential Cycloaddition Reactions for Spirocycle Synthesis

Reaction Type Reactant with this compound Potential Spirocyclic Product
[3+2] Cycloaddition Nitrones Spiro[azetidine-3,5'-isoxazolidine]
[3+2] Cycloaddition Azomethine Ylides Spiro[azetidine-3,3'-pyrrolidine]

Building Block for Polycyclic Scaffolds

The reactivity of the azetidine ring and its side chain can be harnessed to construct fused and bridged polycyclic scaffolds. The strained nature of the azetidine ring can be exploited in ring-expansion or rearrangement reactions to access larger heterocyclic systems. Moreover, the exocyclic double bond can participate in various cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to build fused ring systems. nih.govlibretexts.org

Research has demonstrated that 1- and 2-azetines, which are structural isomers of alkylideneazetidines, can undergo cycloaddition reactions to yield polycyclic azetidine scaffolds. nih.gov For example, [3+2] cycloadditions of 1-azetines with nitrile oxides or nitrile ylides have been shown to produce highly functionalized bicyclic or tricyclic structures. nih.gov These examples underscore the potential of the exocyclic double bond in this compound to serve as a linchpin for the assembly of complex polycyclic frameworks. nih.gov

Utility in Advanced Materials and Polymer Chemistry

Azetidine derivatives are valuable monomers for the synthesis of polyamines through ring-opening polymerization (ROP). rsc.orgutwente.nl Both cationic and anionic ROP of azetidines have been explored, leading to polymers with diverse architectures, including linear and hyperbranched structures. rsc.orgutwente.nlrsc.orgnsf.gov The resulting poly(propylenimine)s and related polymers have shown potential in a variety of applications, such as antimicrobial coatings, CO2 capture, and gene delivery. rsc.orgacs.orgacs.org

The presence of the 2-ethylbutylidene group in this compound could introduce unique properties to the resulting polymers. For instance, the double bond could be preserved during a carefully controlled ROP, allowing for post-polymerization modification to tune the material's properties. Alternatively, the double bond could be involved in the polymerization process itself, leading to novel polymer backbones. The cationic ring-opening polymerization of azetidine and its derivatives is a well-established method for producing such polymers. researchgate.net

Table 2: Potential Polymerization Pathways and Applications

Polymerization Method Resulting Polymer Potential Application
Cationic Ring-Opening Polymerization Poly(imino-3-(2-ethylbutylidene)propane) Functional coatings, CO2 capture materials
Anionic Ring-Opening Polymerization Branched Poly(N-sulfonylazetidine) derivative Precursor to specialty polyimines

Development of Novel Catalytic Systems for Azetidine Chemistry

The synthesis and functionalization of the azetidine ring have been significantly advanced through the development of novel catalytic systems. These methods offer efficient and selective ways to construct and modify this strained heterocyclic motif.

Photocatalysis and Metal-Catalyzed Transformations

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, and its application to azetidine chemistry is a burgeoning field of research. chemrxiv.orgresearchgate.net Recent studies have demonstrated the synthesis of densely functionalized azetidines from azabicyclo[1.1.0]butanes via a radical strain-release photocatalysis approach. chemrxiv.orgresearchgate.netthieme-connect.comchemrxiv.org Photocatalytic [2+2] cycloadditions have also been developed for the synthesis of azetidines. magtech.com.cn Copper-catalyzed photoinduced radical cyclization represents another promising route to highly substituted azetidines. nih.govnih.gov

Metal catalysis has a long-standing history in the synthesis and functionalization of nitrogen-containing heterocycles. Palladium-catalyzed intramolecular C-H amination has been successfully applied to the synthesis of azetidines. rsc.orgorganic-chemistry.org Furthermore, metal-catalyzed cross-coupling reactions are instrumental in introducing substituents at the C3-position of the azetidine ring. rsc.org Iron-based catalysts have also been explored for the synthesis of azetidines from organic azides. researchgate.net

Table 3: Examples of Catalytic Transformations in Azetidine Synthesis

Catalytic System Reaction Type Key Features
Organic Photosensitizer Radical Strain-Release Access to densely functionalized azetidines chemrxiv.orgresearchgate.net
Copper(I) Complex Photoinduced Radical Cyclization Formation of highly substituted azetidines nih.govnih.gov
Palladium(II) Catalyst Intramolecular C-H Amination Direct formation of the azetidine ring rsc.orgorganic-chemistry.org

Organocatalysis in Azetidine Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary approach to metal-based catalysis, often with the advantages of being environmentally benign and avoiding toxic metal residues. The application of organocatalysis to azetidine synthesis has yielded significant results. For example, asymmetric thiourea (B124793) and squaramide catalysis has been employed for the synthesis of α-azetidinyl tertiary alkyl halides with high enantioselectivity. nih.gov These chiral building blocks are valuable for the synthesis of more complex molecules. nih.gov

Future research in this area could focus on developing novel organocatalytic cycloaddition reactions to construct the azetidine ring of this compound or to functionalize its existing structure. The development of enantioselective organocatalytic methods would be particularly valuable for accessing chiral derivatives of this compound for applications in medicinal chemistry.

Interdisciplinary Research Prospects

The exploration of "this compound" and its derivatives is poised to benefit significantly from the convergence of multiple scientific disciplines. The integration of computational chemistry with experimental synthesis and the adoption of automated, high-throughput methodologies are anticipated to accelerate the discovery and development of novel applications for this class of compounds.

Synergistic Experimental and Computational Approaches

The synergy between experimental and computational chemistry offers a powerful paradigm for the investigation of azetidine derivatives. Computational modeling can provide profound insights into molecular structure, reactivity, and potential biological activity, thereby guiding and refining experimental work.

Recent advancements have demonstrated the utility of computational models in predicting reaction outcomes and designing synthetic pathways for complex nitrogen-containing heterocycles like azetidines bioquicknews.com. For instance, quantum chemical methods and density functional theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict spectroscopic properties, and assess the electronic and thermodynamic characteristics of novel azetidine derivatives nih.govresearchgate.net. This theoretical understanding can help chemists devise more efficient and selective synthetic strategies. A theoretical study of an azetidine derivative, for example, utilized quantum chemical methods to analyze its physical and chemical behavior, which is crucial for understanding its reaction mechanisms researchgate.net.

Furthermore, molecular docking and molecular dynamics simulations are invaluable tools for predicting the interaction of azetidine-based compounds with biological targets researchgate.netmdpi.com. By modeling the binding affinity and conformation of a ligand within the active site of a protein, researchers can prioritize compounds for synthesis and biological evaluation, thus saving considerable time and resources. For example, computational docking studies have been used to predict the binding conformations of 1-arylazetidin-2-ones in the colchicine (B1669291) binding site of tubulin, which helped to rationalize the structure-activity relationships observed in experimental antiproliferative assays mdpi.com.

The iterative cycle of computational prediction followed by experimental validation is a cornerstone of modern drug discovery and materials science. This approach allows for the rapid optimization of lead compounds by systematically modifying their structure and computationally assessing the impact on desired properties before committing to laboratory synthesis.

Research AreaComputational TechniqueExperimental Application
Synthesis Design Quantum Mechanics (QM), Density Functional Theory (DFT)Optimization of reaction conditions, prediction of regioselectivity and stereoselectivity.
Reaction Mechanism Transition State Theory, Intrinsic Reaction Coordinate (IRC) analysisUnderstanding reaction pathways, identifying key intermediates and transition states.
Spectroscopic Analysis Time-Dependent DFT (TD-DFT)Prediction of NMR, IR, and UV-Vis spectra to aid in structural characterization.
Biological Activity Molecular Docking, Quantitative Structure-Activity Relationship (QSAR)Prediction of binding affinity to target proteins, guiding the design of new bioactive molecules.
Pharmacokinetics Molecular Dynamics (MD) simulationsAssessment of compound stability, conformation, and interaction with biological membranes.

Integration with Automated Synthesis and High-Throughput Screening

The fields of automated synthesis and high-throughput screening (HTS) are set to revolutionize the exploration of chemical space around scaffolds such as "this compound". These technologies enable the rapid generation and evaluation of large libraries of related compounds, significantly accelerating the pace of discovery.

Automated synthesis platforms can perform chemical reactions in a programmed and parallel fashion, allowing for the efficient production of a diverse range of azetidine derivatives bohrium.comresearchgate.net. By varying the substituents on the azetidine ring and the side chain, extensive libraries of compounds can be created with minimal manual intervention. This approach not only increases the throughput of compound synthesis but also enhances reproducibility. The development of automated processes for reactions commonly used in the synthesis of nitrogen-containing heterocycles is an active area of research bohrium.com.

Once a library of compounds is synthesized, high-throughput screening can be employed to rapidly assess their biological activity or material properties rsc.orgresearchgate.netnih.gov. Miniaturized assays, often performed in 96-, 384-, or 1536-well plates, allow for the simultaneous testing of thousands of compounds against a specific biological target or for a particular physical characteristic nih.govnih.gov. The data generated from HTS can be used to identify "hit" compounds with desired activities, which can then be selected for further optimization. Quantitative HTS (qHTS) methodologies can even provide concentration-response data for every compound in a library, offering a richer dataset for identifying leads with varying potencies and efficacies directly from the primary screen nih.gov.

The integration of automated synthesis and HTS creates a closed-loop system for accelerated discovery. The structure-activity relationships derived from the screening of an initial library can inform the design of a second-generation library, which can then be synthesized and screened. This iterative process of design, synthesis, and testing allows for the rapid exploration of the chemical space around a lead scaffold and the efficient optimization of its properties. The application of these techniques to azetidine-based scaffolds is already underway, with the aim of developing novel therapeutics and functional materials nih.govresearchgate.net.

TechnologyApplication in Azetidine ResearchPotential Impact
Automated Synthesis Rapid generation of diverse libraries of "this compound" analogues.Accelerated exploration of structure-activity relationships.
High-Throughput Screening (HTS) Efficiently screen compound libraries for desired biological or material properties.Rapid identification of hit compounds for further development.
Quantitative HTS (qHTS) Generation of detailed pharmacological profiles for large numbers of compounds.More reliable identification of leads and elucidation of structure-activity relationships from primary screening data.
Integrated Platforms A closed-loop system for iterative design, synthesis, and screening of azetidine derivatives.Significant acceleration of the discovery and optimization of novel azetidine-based compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(2-Ethylbutylidene)azetidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-opening reactions. For example, azetidine derivatives are often prepared using Lewis acid-catalyzed cyclization of γ-chloroamines or via desymmetrization reactions with chiral phosphoric acids . Optimization includes adjusting solvent polarity (e.g., dichloromethane for low dielectric environments), temperature (0–25°C to balance reaction rate and selectivity), and catalyst loading (e.g., 5–10 mol% of chiral catalysts for enantioselective synthesis) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 210–254 nm .
  • Structural Confirmation : Employ 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions and stereochemistry. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight .
  • Chirality Analysis : Chiral HPLC or polarimetry for enantiomeric excess determination .

Q. What initial biological screening approaches are appropriate for assessing the bioactivity of this compound?

  • Methodological Answer : Prioritize in vitro assays targeting neurological or inflammatory pathways. For example:

  • Dopamine Transporter (DAT) Binding : Competitive radioligand assays using 3H^3\text{H}-WIN35428 in rat striatal membranes .
  • Anti-inflammatory Activity : Measure inhibition of LPS-induced TNF-α or IL-1β in BV2 microglial cells via ELISA .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Chiral phosphoric acid catalysts (e.g., TRIP or SPINOL-based systems) enable asymmetric desymmetrization of prochiral intermediates. Key parameters:

  • Catalyst Design : Bulky adamantyl groups enhance steric control .
  • Solvent Effects : Non-polar solvents (toluene) improve enantioselectivity by stabilizing transition states .
  • Substrate Scope : Electron-donating groups (e.g., 3-OMe) on aryl rings increase reaction rates but may reduce selectivity .

Q. How can computational modeling aid in understanding the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Analyze transition-state geometries to identify enantioselectivity drivers (e.g., hydrogen-bonding interactions in chiral catalysts) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways to optimize solvent choice .
  • Docking Studies : Predict binding modes to biological targets (e.g., DAT) for SAR-guided design .

Q. What methodologies resolve contradictions in spectroscopic data for this compound analogs?

  • Methodological Answer :

  • Variable-Temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .
  • X-ray Crystallography : Unambiguously assign stereochemistry for crystalline derivatives .
  • 2D NMR (COSY, NOESY) : Clarify through-space coupling and substituent orientation .

Q. How do structural modifications of the azetidine ring impact biological target interactions?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability or modulate DAT affinity .
  • Ring Expansion : Compare azetidine (4-membered) vs. pyrrolidine (5-membered) analogs to assess steric and electronic contributions to target binding .
  • Pro-drug Design : Functionalize the nitrogen with hydrolyzable groups (e.g., Boc-protected amines) for improved bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Validate cell lines (e.g., BV2 vs. primary microglia) and LPS concentrations in inflammation studies .
  • Control Experiments : Rule off off-target effects using knockout models or selective inhibitors (e.g., NLRP3 inflammasome inhibitors) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and DAT IC50_{50}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.